{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
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Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperazine ring, and a pyridine ring . These functional groups are common in many pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods such as catalytic protodeboronation of pinacol boronic esters .Future Directions
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethylpyridine (tfmp) structure have been used in the pharmaceutical and agrochemical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s known that the biological activities of tfmp derivatives are due to their interaction with various targets, which is influenced by the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Biochemical Pathways
Tfmp derivatives have been found to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence these properties .
Result of Action
Tfmp derivatives have been found to have diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound.
This suggests that this compound may also have diverse biological activities, influenced by the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Properties
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(3-methyl-1-phenylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3N5O/c1-14-17(13-30(27-14)16-5-3-2-4-6-16)20(31)29-9-7-28(8-10-29)19-18(22)11-15(12-26-19)21(23,24)25/h2-6,11-13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJUPRADLVWAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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